[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
CAS No.: 103505-54-0
Cat. No.: VC20743369
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione - 103505-54-0](/images/no_structure.jpg)
CAS No. | 103505-54-0 |
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Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one |
Standard InChI | InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) |
Standard InChI Key | POJMWJLYXGXUNU-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 |
Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 |
Fundamental Characteristics and Structure
Chemical Identity
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione is identified by the CAS Registry Number 103505-54-0 and has the molecular formula C₁₀H₈N₂O₂, corresponding to a molecular weight of 188.18 g/mol . The compound is also known by several synonyms, including 2,2'-Bipyridine-6,6'-diol, 6,6'-Dihydroxy-2,2'-bipyridyl, and 6,6'-Dihydroxy-2,2'-bipyridine . It represents an important class of bipyridine derivatives that has garnered attention for its unique structural and chemical properties.
Structural Features
The core structure consists of two pyridine rings connected through a single carbon-carbon bond between their respective 2-positions. The distinctive feature is the presence of carbonyl groups at the 6 and 6' positions, which can exist in tautomeric forms. In solid state, the molecule often adopts a non-planar conformation due to steric repulsion between hydrogen atoms on adjacent pyridine rings, resulting in a twisted arrangement around the central C-C bond that connects the two heterocyclic units.
Physical and Chemical Properties
Physical Characteristics
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione exhibits distinct physical properties that define its behavior under various conditions. Table 1 summarizes the key physical parameters of this compound:
Table 1: Physical Properties of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Property | Value | Notes |
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Physical Form | Powder to crystal | Varies by preparation method |
Color | White to Yellow to Green | Depends on purity |
Melting Point | 325-326°C | High thermal stability |
Boiling Point | 583.3±46.0°C | Predicted value |
Density | 1.336 g/cm³ | At standard conditions |
Solubility | Limited in common organic solvents | Better solubility in polar solvents |
pKa | 11.45±0.10 | Predicted value |
The compound exhibits high thermal stability as evidenced by its elevated melting point of 325-326°C, making it suitable for applications involving high-temperature conditions . Its limited solubility in common organic solvents poses challenges for solution-based applications, often necessitating the formation of metal complexes to enhance solubility for practical applications.
Spectroscopic Properties
The spectroscopic characteristics of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione are instrumental in its identification and structural analysis. While specific spectral data is limited in the available research, related bipyridine compounds show characteristic absorption patterns in UV-visible spectroscopy with significant π-π* transitions. When coordinated with metal ions, these compounds often exhibit distinctive photophysical properties, including altered fluorescence and phosphorescence behaviors, as observed in related bipyridine complexes .
Synthesis Methodologies
Laboratory Synthesis Routes
The synthesis of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic approaches include:
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Oxidation of 2,2'-bipyridine using oxidizing agents to introduce carbonyl groups at the 6 and 6' positions
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Cyclization reactions of suitably functionalized pyridine precursors
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Multi-step processes involving cross-coupling followed by functional group transformations
A typical laboratory synthesis route involves the reaction of 2,2'-bipyridine with oxidizing agents such as potassium permanganate or chromium trioxide in acetic acid as the solvent. The oxidation process selectively introduces carbonyl functionalities at the desired positions, forming the target compound.
Industrial Production Methods
On an industrial scale, the production of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione employs more efficient and economically viable approaches. These industrial methods often utilize:
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Continuous flow reactors to improve process efficiency
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Optimized reaction conditions to maximize yield and minimize waste
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Catalytic systems to enhance reaction rates and selectivity
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Advanced purification techniques to ensure high product purity
Chemical Reactivity and Coordination Behavior
Reactions with Metal Ions
One of the most significant properties of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione is its ability to act as a bidentate ligand in coordination chemistry. The nitrogen atoms in the pyridine rings serve as coordination sites for various metal ions, forming stable complexes with distinctive properties. This coordination behavior has been extensively studied in related bipyridine systems, particularly with ruthenium complexes.
Research on similar bipyridine-derived ligands, such as bipyridine-6,6'-dicarboxylate (bda), has demonstrated their effectiveness in forming stable complexes with ruthenium ions, which show promising activity as water oxidation catalysts . These related studies suggest that [2,2'-Bipyridine]-6,6'(1H,1'H)-dione could similarly form stable metal complexes with potentially useful catalytic properties.
Organic Transformations
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione can undergo various organic transformations, including:
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Oxidation reactions: Further oxidation can introduce additional functional groups to modify the compound's properties
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Reduction reactions: The carbonyl groups can be reduced to hydroxyl groups, altering the ligand's coordination behavior
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Substitution reactions: The pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
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Tautomerization: The compound can exist in different tautomeric forms, affecting its physical and chemical properties
These transformations often employ specific reagents under controlled conditions. For instance, oxidation reactions typically use potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Applications and Research Significance
Materials Science and Pharmaceutical Applications
Beyond its role in coordination chemistry and catalysis, [2,2'-Bipyridine]-6,6'(1H,1'H)-dione has potential applications in:
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Materials science: As a component in the development of functional materials with specific optical, electronic, or magnetic properties
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Pharmaceutical development: As an intermediate in the synthesis of biologically active compounds
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Sensor technology: As a recognition element in chemical sensors for metal ion detection
The compound's ability to form complexes with various metal ions makes it particularly valuable in these applications, where controlled metal-ligand interactions are crucial for performance.
Current Research Trends and Future Perspectives
Recent Developments
Recent research on bipyridine derivatives has focused on their incorporation into more complex molecular systems and their application in emerging fields:
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Energy conversion: Studies on related compounds such as bipyridine-6,6'-dicarboxylate ligands in ruthenium-based molecular water oxidation catalysts highlight the potential of this class of compounds in renewable energy applications
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Supramolecular chemistry: The specific hydrogen bonding and π-stacking capabilities of compounds like [2,2'-Bipyridine]-6,6'(1H,1'H)-dione make them interesting building blocks for supramolecular assemblies
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Materials functionalization: Integration into polymers and other materials to impart specific functional properties
Future Research Directions
Future research on [2,2'-Bipyridine]-6,6'(1H,1'H)-dione may explore:
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Novel synthetic methods: Development of more efficient, environmentally friendly synthetic routes
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Expanded applications: Investigation of new applications in emerging fields such as nanotechnology and energy storage
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Structure-property relationships: Deeper understanding of how structural modifications affect the compound's physical and chemical properties
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Theoretical studies: Computational investigations to predict and explain the compound's behavior in various chemical environments
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